2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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Overview
Description
2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole typically involves the reaction of thioamides with hydrazonoyl halides under basic conditions. This reaction proceeds through the formation of an intermediate thiohydrazonate, which undergoes cyclization to form the desired thiazolo[3,2-b][1,2,4]triazole ring system . The reaction is usually carried out in ethanol with triethylamine as the base, and the product is obtained in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the triazole ring can be reduced to form amines.
Substitution: Electrophilic substitution can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atoms can yield various amine derivatives.
Scientific Research Applications
2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, modulating their activity and leading to a broad spectrum of biological effects . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
Thiazole: Found in various biologically active compounds, including antibiotics and antiviral drugs.
Thiazolo[3,2-b][1,2,4]triazole: Similar in structure but may have different substituents that affect its biological activity.
Uniqueness
2-Ethyl-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
Properties
CAS No. |
62032-89-7 |
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Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-ethyl-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C7H9N3S/c1-3-6-8-7-10(9-6)5(2)4-11-7/h4H,3H2,1-2H3 |
InChI Key |
FPGRHUGWARSMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CSC2=N1)C |
Origin of Product |
United States |
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